synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 3-bromo-1-methyl-1H-indole-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for preparing 3-bromo-1-methyl-1H-indole-2-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] We will explore two primary, field-proven strategies for constructing the core intermediate, 1-methyl-1H-indole-2-carboxylic acid, followed by a detailed examination of the selective electrophilic bromination at the C3 position. The guide emphasizes the rationale behind methodological choices, provides detailed, step-by-step protocols, and summarizes critical reaction parameters. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the synthesis of this important molecule.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule reveals two key disconnections. The C-Br bond at the 3-position can be disconnected via an electrophilic substitution, leading back to the precursor 1-methyl-1H-indole-2-carboxylic acid (1) . This precursor can, in turn, be synthesized through two common strategies: (A) N-methylation of a pre-existing indole-2-carboxylic acid scaffold, or (B) de novo construction of the N-methylated indole ring system via the Fischer indole synthesis.
This guide will detail both Route A and Route B for the synthesis of the key intermediate 1 , followed by the final bromination step.
Synthesis of the Core Intermediate: 1-methyl-1H-indole-2-carboxylic acid (1)
The preparation of the N-methylated indole core is the foundational stage of the synthesis. The choice between the two routes described below often depends on the availability and cost of starting materials.
Route A: N-Methylation of Indole-2-Carboxylic Acid Ester
This is often the more direct and higher-yielding approach if indole-2-carboxylic acid or its esters are readily available. The strategy involves protecting the carboxylic acid as an ester, performing the N-methylation, and subsequently hydrolyzing the ester to yield the desired carboxylic acid. This sequence prevents potential side reactions, such as the acidic indole N-H proton competing with the carboxylic acid proton during methylation.
Causality and Experimental Choices:
-
Esterification: The carboxylic acid is first converted to its methyl or ethyl ester. This protects the acidic proton of the carboxyl group and improves the solubility of the substrate in organic solvents typically used for alkylation.
-
N-Methylation: The indole nitrogen is a relatively weak nucleophile. A strong base is required to deprotonate it, forming the more nucleophilic indolate anion. Potassium carbonate (K2CO3) is a common and effective base for this purpose. Dimethyl sulfate (DMS) is a potent and cost-effective methylating agent.[3] The reaction is typically run in a polar aprotic solvent like acetone or DMF to facilitate the SN2 reaction.[3][4]
-
Saponification: The final step is the base-catalyzed hydrolysis (saponification) of the ester back to the carboxylic acid, typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous alcohol solution.
Experimental Protocol (Route A):
-
Step 1: Esterification of Indole-2-carboxylic acid
-
To a solution of indole-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl indole-2-carboxylate, which can often be used in the next step without further purification.
-
-
Step 2: N-Methylation [3]
-
In a round-bottom flask, suspend methyl 1H-indole-2-carboxylate (1.0 eq) and potassium carbonate (2.0 eq) in dry acetone (40 volumes).
-
Add dimethyl sulfate (1.5 eq) to the stirred suspension.
-
Heat the mixture under reflux for 24 hours.
-
After cooling to room temperature, add a 5% ammonia solution to quench excess dimethyl sulfate and stir for 2 hours.
-
Remove the solvent in vacuo and partition the residue between dichloromethane and water.
-
Dry the organic layer and evaporate the solvent to yield methyl 1-methyl-1H-indole-2-carboxylate as a solid.
-
-
Step 3: Saponification
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Dissolve the methyl 1-methyl-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1).
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 80 °C for 1.5-2 hours.[5]
-
Cool the reaction to room temperature and acidify to pH 2-3 with dilute HCl.
-
The product, 1-methyl-1H-indole-2-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
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| Parameter | Step 1: Esterification | Step 2: N-Methylation [3] | Step 3: Saponification [5] |
| Key Reagents | Indole-2-carboxylic acid, SOCl₂, MeOH | Methyl indole-2-carboxylate, DMS, K₂CO₃ | Methyl 1-methyl-1H-indole-2-carboxylate, NaOH |
| Solvent | Methanol | Acetone | Methanol/Water |
| Temperature | Reflux | Reflux | 80 °C |
| Time | 4 h | 24 h | 1.5-2 h |
| Typical Yield | >90% | ~95% | >90% |
Route B: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful and classic method for forming the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[6][7] To obtain the target intermediate 1 , N-methylphenylhydrazine is reacted with pyruvic acid.
Causality and Experimental Choices:
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Mechanism: The reaction proceeds through several key steps: (1) Formation of a hydrazone from N-methylphenylhydrazine and pyruvic acid. (2) Tautomerization to an ene-hydrazine. (3) A[4][4]-sigmatropic rearrangement (aza-Cope rearrangement) to form a di-imine intermediate. (4) Aromatization followed by cyclization and elimination of ammonia to form the indole ring.[7][8][9]
-
Catalyst: The reaction requires an acid catalyst to facilitate the rearrangement and cyclization steps. A variety of Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids (e.g., ZnCl₂, BF₃) can be used.[7][8] Polyphosphoric acid (PPA) is also a common and effective catalyst and solvent for this transformation.
Experimental Protocol (Route B): [8][9]
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To a flask containing polyphosphoric acid (PPA) (10 volumes) heated to 80-90 °C, add a pre-mixed solution of N-methylphenylhydrazine (1.0 eq) and pyruvic acid (1.1 eq) dropwise with vigorous stirring.
-
Maintain the temperature for 1-2 hours after the addition is complete.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated solid is the crude 1-methyl-1H-indole-2-carboxylic acid.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Recrystallization from a suitable solvent like ethanol/water may be required for purification.
| Parameter | Fischer Indole Synthesis [8][9] |
| Key Reagents | N-methylphenylhydrazine, Pyruvic acid |
| Catalyst/Solvent | Polyphosphoric acid (PPA) |
| Temperature | 80-90 °C |
| Time | 1-2 h |
| Typical Yield | 50-70% (can be variable) |
Electrophilic Bromination at the C3-Position
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the primary site of reaction for most electrophiles.
Causality and Experimental Choices:
-
Regioselectivity: The lone pair on the indole nitrogen participates in the π-system, significantly increasing the electron density at the C3 position. Attack at C3 leads to a more stable carbocation intermediate where the positive charge is delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene ring.
-
Brominating Agent: While molecular bromine (Br₂) can be used, it is a harsh reagent that can lead to over-bromination and side reactions. N-Bromosuccinimide (NBS) is a much milder and more selective source of electrophilic bromine (Br⁺), making it the reagent of choice for controlled monobromination of sensitive substrates like indoles.[10] The reaction is often performed in a polar aprotic solvent like DMF or a non-polar solvent like CCl₄ at low temperatures to further control reactivity.
Experimental Protocol:
-
Dissolve 1-methyl-1H-indole-2-carboxylic acid (1) (1.0 eq) in a suitable solvent such as DMF or acetonitrile (20 volumes) in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into cold water.
-
The product, 3-bromo-1-methyl-1H-indole-2-carboxylic acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
| Parameter | C3-Bromination |
| Key Reagents | 1-methyl-1H-indole-2-carboxylic acid, NBS |
| Solvent | DMF or Acetonitrile |
| Temperature | 0 °C |
| Time | 1-3 h |
| Typical Yield | >85% |
Characterization
The identity and purity of the final product, 3-bromo-1-methyl-1H-indole-2-carboxylic acid, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the N-methyl group and the disappearance of the C3-H proton signal.
-
Mass Spectrometry (MS): To confirm the molecular weight (254.08 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[1]
-
Melting Point (mp): To assess purity. The literature melting point for 1-methyl-1H-indole-2-carboxylic acid is 212-213 °C (dec.). The brominated product will have a distinct melting point.
Safety Considerations
-
Dimethyl Sulfate (DMS): Highly toxic, carcinogenic, and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water to release toxic HCl gas. Handle with extreme care in a fume hood.
-
Strong Acids and Bases: Reagents like PPA, H₂SO₄, and NaOH are highly corrosive. Use appropriate PPE. Quenching procedures, especially for PPA, should be done slowly and with cooling to control the exothermic reaction.
Conclusion
The is reliably achieved through a two-stage process. The preparation of the 1-methyl-1H-indole-2-carboxylic acid intermediate is most efficiently accomplished via N-methylation of the corresponding indole-2-carboxylate ester, followed by hydrolysis. The subsequent selective bromination at the C3 position is best performed using a mild reagent such as N-Bromosuccinimide to ensure high yield and regioselectivity. The protocols outlined in this guide are robust and scalable, providing a solid foundation for the production of this key synthetic intermediate.
References
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Title: Synthesis of methyl 1-methyl-1H-indole-2-carboxylate Source: PrepChem.com URL: [Link]
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Title: Fischer indole synthesis Source: Grokipedia URL: [Link]
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Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists Source: PubMed Central (PMC) URL: [Link]
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Title: The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: MDPI URL: [Link]
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Title: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate Source: American Chemical Society Publications URL: [Link]
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Title: Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors Source: RSC Publishing URL: [Link]
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Title: Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides Source: ACS Publications URL: [Link]
- Title: N-alkylation of indole derivatives Source: Google Patents URL
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